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Biochemical Potency of Omipalisib

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of omipalisib against

class I PI3K isoforms and mTOR, demonstrating its potent activity [1].

Target Omipalisib IC₅₀ (nM)

PI3Kα 0.61 ± 0.22

PI3Kβ 1.8 ± 0.5

PI3Kγ 1.2 ± 0.2

PI3Kδ 0.55 ± 0.22

mTOR 2.6 ± 0.4

Comparison with Other Pan-PI3K/mTOR Inhibitors

This table compares the biochemical potency (IC₅₀ in nM) of omipalisib with other clinically evaluated

inhibitors, showing it is one of the most potent compounds in its class [1].
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Inhibitor PI3Kα PI3Kβ PI3Kγ PI3Kδ mTOR

Omipalisib 0.61 1.8 1.2 0.55 2.6

Dactolisib (NVP-BEZ235) 15.8 313 87.5 26.0 2.8

Pictilisib 39.3 217 182 26.0 298

Buparlisib 162 607 1042 582 293

ZSTK474 13.1 50.6 82.7 16.5 102

Cellular Activity and Anticancer Effects

Omipalisib demonstrates potent activity in cellular models, effectively suppressing pathway signaling and

cancer cell growth.

Pathway Inhibition: Omipalisib inhibits phosphorylation of AKT (pAKT), a key downstream effector
of the PI3K pathway. In the HCC1954 breast cancer cell line, it achieved an IC₅₀ of 2 nM for pAKT

inhibition [2].
Anti-proliferative Effects: The compound induces cell cycle arrest in the G1 phase and inhibits

proliferation in various cancer cell lines at low nanomolar concentrations [3] [2]. In Acute Myeloid
Leukemia (AML) cell lines, it showed potent anti-proliferative effects with IC₅₀ values of 8.93 nM
(THP-1) and 17.45 nM (OCI-AML3) [4].
Clonogenic Growth: Omipalisib can inhibit clonogenic growth, a feature of cancer stem cells. In

cells from neurocutaneous melanocytosis (NCM), it effectively prevented colony formation and
induced autophagic cell death [5].

In Vivo Efficacy and Clinical Considerations

Tumor Growth Inhibition: In preclinical animal models, omipalisib has shown tumor growth

inhibition comparable to or greater than other pan-PI3K inhibitors like pictilisib and dactolisib [1].
Target Engagement in Humans: An experimental medicine study in idiopathic pulmonary fibrosis

(IPF) patients confirmed that omipalisib engages its target in both the bloodstream and the lungs,
demonstrating exposure-dependent inhibition of pAKT and a reduction in glucose uptake in fibrotic

lung areas [6].
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Safety Considerations: Chronic treatment with omipalisib in a preclinical dog model was shown to

prolong cardiac repolarization (QT interval) and have a mild proarrhythmic outcome, indicating a
need for cardiac monitoring in clinical development [7].

Key Experimental Protocols

To contextualize the data, here are summaries of common experimental methodologies used to generate the

results cited above.

Biochemical IC₅₀ Assay (HTRF)
Purpose: To determine the potency of a compound against purified recombinant PI3K
enzymes.

Method: Inhibitors are incubated with specific PI3K isoforms and substrates. The conversion of
PIP₂ to PIP₃ is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

The concentration that inhibits 50% of the enzyme's activity (IC₅₀) is calculated [1].
Cellular pAKT Inhibition Assay

Purpose: To assess a compound's ability to block PI3K pathway signaling in living cells.
Method: Cancer cell lines are treated with a range of inhibitor concentrations. Cells are lysed,

and proteins are separated by SDS-PAGE. Phospho-AKT (Ser473) and total AKT levels are
detected by western blotting using specific antibodies. Inhibition is quantified by the reduction in

the pAKT/AKT ratio [1] [8].
Cell Viability/Proliferation Assay (Sulforhodamine B - SRB)

Purpose: To measure the anti-proliferative effect of an inhibitor.
Method: Cells are seeded in multi-well plates and treated with the inhibitor for a specified

duration. Cells are then fixed and stained with SRB dye, which binds to cellular proteins. The
stained dye is dissolved, and its absorbance is measured, which correlates with cell mass and,

thus, cell proliferation [3].
In Vivo Pharmacodynamic Study

Purpose: To demonstrate target engagement and pathway modulation in a live animal or
human.

Method: Subjects receive the drug, and blood and tissue samples are collected over time. Drug
concentrations are measured (pharmacokinetics). Pathway inhibition is assessed by analyzing

biomarkers like pAKT or PIP3/PIP2 ratios in platelets, tumor biopsies, or bronchoalveolar
lavage cells [6].

PI3K/AKT/mTOR Signaling Pathway
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The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway, which is frequently activated in

cancer, and shows the points where omipalisib acts.
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Research Implications
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High Potency: Omipalisib's low nM IC₅₀ against all PI3K isoforms and mTOR makes it a valuable

tool for complete pathway suppression in proof-of-concept studies [1].
Combination Therapy: Preclinical data suggests combining omipalisib with MAPK pathway

inhibitors (e.g., MEK inhibitors) can enhance anti-tumor efficacy, particularly in resistant cancers like
pancreatic ductal adenocarcinoma [8].

Therapeutic Window: Researchers should carefully consider the balance between high potency and
potential on-target toxicities, such as hyperglycemia and cardiac QT prolongation, when designing

studies [7] [9].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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